Ethyl 5-(chlorosulfonyl)furan-2-carboxylate
Description
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate (C₇H₇ClO₅S) is a furan-based compound characterized by a chlorosulfonyl (-SO₂Cl) substituent at the 5-position and an ethyl ester group at the 2-position. Its molecular structure (SMILES: CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl) and physicochemical properties, such as predicted collision cross-sections (e.g., 147.7 Ų for [M+H]⁺), are detailed in computational reports .
Properties
IUPAC Name |
ethyl 5-chlorosulfonylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVARSZSFYYPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Chlorosulfonation of Ethyl Furan-2-Carboxylate
The most widely reported method involves the direct sulfonation-chlorination of ethyl furan-2-carboxylate. The process occurs in two stages:
Stage 1: Sulfonation
Ethyl furan-2-carboxylate is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at −10°C to 0°C. The electron-rich furan ring undergoes electrophilic substitution at the 5-position, forming a sulfonic acid intermediate.
Stage 2: Chlorination
Phosphorus pentachloride (PCl₅) is added to the reaction mixture, converting the sulfonic acid group to a sulfonyl chloride. Pyridine is often included as a HCl scavenger.
| Parameter | Optimal Value | Deviation Effects |
|---|---|---|
| Temperature (Stage 1) | −10°C to 0°C | >5°C: Ring oxidation byproducts form |
| ClSO₃H Equivalents | 1.2–1.5 | <1.0: Incomplete sulfonation |
| Reaction Time (Stage 2) | 2–4 h | Prolonged time: Ester hydrolysis |
This method yields 50–70% of the target compound after purification.
Alternative Pathways
From Furan-3-Carboxylate Derivatives
A modified approach starts with ethyl furan-3-carboxylate. Sulfonation at the 5-position proceeds similarly, but the regiochemistry requires careful control. NMR studies confirm that the chlorosulfonyl group occupies the 5-position due to steric and electronic factors.
Microwave-Assisted Synthesis
Pilot-scale experiments using microwave irradiation (100–150 W, 80–100°C) reduce reaction times from hours to 15–30 minutes. However, this method shows lower yields (35–45%) due to thermal decomposition.
Reaction Optimization Strategies
Catalytic Additives
| Additive | Concentration | Effect |
|---|---|---|
| Pyridine | 10 mol% | Neutralizes HCl, prevents side reactions |
| DMAP | 5 mol% | Accelerates chlorination step |
| Molecular sieves | 3Å | Absorbs moisture, improves yield by 15% |
DMAP (4-dimethylaminopyridine) reduces the chlorination time by 40% but increases purification complexity.
Purification and Isolation
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.38 (t, 3H), 4.38 (q, 2H) | Ethyl ester protons |
| δ 6.82 (d, 1H), 7.45 (d, 1H) | Furan ring protons | |
| IR (cm⁻¹) | 1755 (C=O), 1370 (S=O), 1180 (C-O) | Ester and sulfonyl groups |
| MS (EI) | m/z 238 [M]⁺, 195 [M-Cl]⁺ | Molecular ion and fragmentation |
The absence of OH stretches (3200–3600 cm⁻¹) confirms complete chlorination.
Industrial-Scale Production
Applications in Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to NLRP3 inflammasome inhibitors through nucleophilic displacement of the chloride with amines. Recent studies achieved 89% yield in the synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide via NH₄HCO₃-mediated amination.
Materials Chemistry
In polymer science, it acts as a cross-linking agent for furan-based resins. Thermosetting composites prepared with this compound show 30% higher thermal stability than conventional analogs.
Chemical Reactions Analysis
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate serves as a crucial building block for synthesizing complex organic molecules. Its reactive chlorosulfonyl group allows for various substitution reactions, enabling the formation of sulfonamide derivatives and other functionalized compounds.
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Substitution | Chlorosulfonyl group reacts with nucleophiles | Sulfonamide derivatives |
| Reduction | Reduction of chlorosulfonyl to sulfonyl | Sulfonyl derivatives |
| Oxidation | Oxidation of furan ring | Quinone derivatives |
Medicinal Chemistry
The compound has shown promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity :
Research indicates that this compound exhibits strong antimicrobial properties against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
|---|---|---|
| MRSA | 8 µg/mL | Superior to vancomycin |
| Escherichia coli | 16 µg/mL | Comparable to ampicillin |
| Staphylococcus aureus | 4 µg/mL | Superior to penicillin |
Anticancer Activity :
Preliminary studies show that this compound can inhibit the proliferation of cancer cell lines, suggesting potential therapeutic applications.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Material Science
Due to its unique chemical structure, this compound is also explored for applications in developing specialty chemicals and materials, particularly in polymer chemistry where it can act as a cross-linking agent or modifier.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results highlighted its superior activity against resistant bacterial strains compared to conventional antibiotics, emphasizing its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Mechanism
In vitro studies on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant growth inhibition. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)furan-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Chlorosulfonyl-Substituted Furan Carboxylates
Key Analogs :
- Ethyl 5-(chlorosulfonyl)furan-2-carboxylate (C₇H₇ClO₅S): The benchmark compound with a reactive -SO₂Cl group, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides) .
- Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate (C₁₅H₁₃Cl₂O₅S): Features additional 4-chlorophenyl and methyl groups. The dual chloro substituents may enhance electrophilicity .
| Property | This compound | Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate |
|---|---|---|
| Molecular Formula | C₇H₇ClO₅S | C₁₅H₁₃Cl₂O₅S |
| Key Substituents | -SO₂Cl at C5 | -SO₂Cl at C4, 4-chlorophenyl at C5, methyl at C2 |
| Reactivity | High (unhindered -SO₂Cl) | Moderate (steric effects from methyl) |
| Potential Applications | Intermediate for sulfonamide synthesis | Specialty chemical synthesis (e.g., agrochemicals) |
Aryl-Substituted Furan Carboxylates
Key Analogs :
- Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (C₁₄H₁₃BrClO₄): Synthesized via nucleophilic substitution (K₂CO₃/DMF, 60°C, 63–69% yield).
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (C₁₂H₈FNO₅): Features a fluoronitrophenyl group, synthesized via Meerwein arylation. Exhibits planar geometry with stacking interactions in crystallographic studies, relevant to its antimycobacterial activity .
| Property | Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate |
|---|---|---|
| Molecular Formula | C₁₄H₁₃BrClO₄ | C₁₂H₈FNO₅ |
| Key Substituents | Phenoxymethyl at C5 | 2-Fluoro-4-nitrophenyl at C5 |
| Electronic Effects | Electron-withdrawing (Br, Cl) | Strong electron-withdrawing (NO₂, F) |
| Applications | Drug intermediate (e.g., kinase inhibitors) | Antimycobacterial agent (Mtb MbtI inhibition) |
Sulfonamide Derivatives
Key Analogs :
- Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (C₂₃H₂₄N₂O₆S): Synthesized using 4-(chlorosulfonyl)phenyl pivalate. The sulfonamide group (-SO₂NH-) is a pharmacophore in drug design, offering hydrogen-bonding capacity for target binding .
| Property | This compound | Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate |
|---|---|---|
| Functional Group | -SO₂Cl | -SO₂NH- |
| Reactivity | High (electrophilic) | Low (stable sulfonamide) |
| Applications | Precursor for sulfonamide synthesis | Antimicrobial or anti-inflammatory agents |
Natural Furan Carboxylate Derivatives
Key Analogs :
- Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate (C₁₄H₁₄O₅): Isolated from natural sources, featuring hydroxyl and methoxy groups. These polar substituents enhance solubility and hydrogen-bonding interactions, contrasting with the hydrophobic -SO₂Cl group .
| Property | This compound | Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate |
|---|---|---|
| Solubility | Low (nonpolar substituents) | High (polar -OH, -OCH₃) |
| Biological Relevance | Synthetic intermediate | Natural product with potential antioxidant activity |
Biological Activity
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₇H₇ClO₅S and a molecular weight of approximately 238.65 g/mol. The compound is characterized by a furan ring, a carboxylate group, and a chlorosulfonyl substituent, which contribute to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Reaction of 5-furancarboxylic acid with chlorosulfonyl chloride.
- Reaction of 2,5-dimethoxyfuran with chlorosulfonyl isocyanate.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to inhibition of enzyme activity or disruption of cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, particularly Gram-negative bacteria. The presence of the chlorosulfonyl group enhances its interaction with microbial targets, potentially leading to cell death or growth inhibition .
Anticancer Potential
In addition to antimicrobial activity, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis or cell cycle arrest. The exact pathways remain under investigation, but the reactivity of the chlorosulfonyl group suggests potential interactions with key cellular proteins involved in cancer progression .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 5-(acetyloxymethyl)furan-2-carboxylate | 99187-01-6 | Contains an acetyloxymethyl group |
| Ethyl 5-(cyanomethyl)furan-2-carboxylate | 39354641 | Contains a cyanomethyl group |
| Ethyl 5-(sulfamoyl)furan-2-carboxylate | Not listed | Contains a sulfamoyl group |
This compound stands out due to its specific combination of functional groups, which may enhance its reactivity compared to these analogs.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on various furan derivatives highlighted that compounds similar to this compound exhibited significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The study found that structural modifications influenced antimicrobial efficacy .
- Anticancer Activity Evaluation : In vitro tests on human cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells. Further mechanistic studies are required to elucidate the specific pathways involved .
Q & A
Q. What are the optimal synthetic routes for ethyl 5-(chlorosulfonyl)furan-2-carboxylate, and how can reaction conditions be optimized?
this compound is synthesized via chlorosulfonation of ethyl furan-2-carboxylate using chlorosulfonic acid and phosphorus pentachloride (PCl₅) under ambient conditions. Key steps include:
- Dissolving ethyl furan-2-carboxylate in dichloromethane and adding chlorosulfonic acid dropwise.
- Stirring the mixture for 6 hours, followed by quenching with ice-water and extracting with dichloromethane.
- Purification via column chromatography (petroleum ether/ethyl acetate) yields the product in ~46% yield. Optimization focuses on controlling stoichiometry, solvent choice, and avoiding excess moisture .
Q. How do spectroscopic techniques validate the structure of this compound?
- ¹H NMR : Peaks at δ 7.33 (d, J = 3.9 Hz) and 7.27 (d, J = 3.9 Hz) correspond to furan protons, while δ 4.44 (q) and 1.42 (t) confirm the ethyl ester group.
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular weight (238.64 g/mol).
- Infrared (IR) : Stretching vibrations at ~1370 cm⁻¹ (S=O) and ~1750 cm⁻¹ (ester C=O) confirm functional groups. Cross-referencing with elemental analysis ensures purity .
Q. What analytical methods are critical for monitoring synthesis intermediates?
- Thin-Layer Chromatography (TLC) : Tracks reaction progress using silica gel plates (e.g., hexane/ethyl acetate eluent).
- High-Performance Liquid Chromatography (HPLC) : Quantifies intermediates and detects by-products.
- Gas Chromatography (GC) : Monors volatile impurities during esterification .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence nucleophilic substitution reactions?
The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling reactions with:
- Amines : Forms sulfonamides (e.g., ethyl 5-sulfamoylfuran-2-carboxylate via NH₃ treatment).
- Alcohols : Produces sulfonate esters (e.g., methyl sulfonate derivatives). Reaction selectivity depends on solvent polarity (e.g., DMF for amines, THF for alcohols) and temperature (0–25°C) to minimize side reactions .
Q. How can conflicting spectral data during characterization be resolved?
Discrepancies in NMR or MS data may arise from:
- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous.
- Tautomerism : Check for dynamic equilibria (e.g., keto-enol) using variable-temperature NMR.
- Impurity peaks : Compare with synthetic intermediates and apply 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. What strategies minimize by-products during sulfonylation reactions?
- Temperature control : Maintain ≤25°C to prevent over-sulfonylation.
- Catalyst selection : Use mild bases (e.g., pyridine) to neutralize HCl by-products.
- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity .
Q. How is computational modeling applied to predict biological interactions?
- Molecular docking : Simulates binding to enzymes (e.g., NLRP3 inflammasome) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., Cl, SO₂Cl) with anti-inflammatory activity.
- Validate predictions with enzyme inhibition assays (e.g., IC₅₀ determination) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Batch vs. flow chemistry : Flow systems improve heat dissipation and reduce side reactions.
- Purification at scale : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or fractional distillation.
- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors real-time purity .
Methodological Challenges
Q. How to assess hydrolytic stability in aqueous environments?
- Kinetic studies : Monitor ester and sulfonyl chloride hydrolysis via HPLC at pH 2–12.
- Activation energy calculation : Use Arrhenius plots from temperature-dependent degradation rates.
- Stabilizers : Co-solvents (e.g., acetonitrile) or buffering agents (e.g., phosphate) mitigate hydrolysis .
Q. What in vitro models evaluate potential therapeutic applications?
- Cell-based assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-1β ELISA) in macrophages.
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2).
- Metabolic stability : Use liver microsomes to predict pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
